molecular formula C18H17F3N2O B2687593 N-benzyl-3-(benzylideneamino)-4,4,4-trifluorobutanamide CAS No. 304458-45-5

N-benzyl-3-(benzylideneamino)-4,4,4-trifluorobutanamide

Cat. No. B2687593
CAS RN: 304458-45-5
M. Wt: 334.342
InChI Key: QJHGHYZEHLFWOR-WSDLNYQXSA-N
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Description

N-benzyl-3-(benzylideneamino)-4,4,4-trifluorobutanamide, also known as BTB06584, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to have significant effects on various biological processes, making it a valuable tool for studying these processes in more detail. In

Mechanism Of Action

The mechanism of action of N-benzyl-3-(benzylideneamino)-4,4,4-trifluorobutanamide involves the inhibition of protein-protein interactions, specifically the interaction between MDM2 and p53. This interaction plays a crucial role in the regulation of cell growth and division, and its inhibition leads to the activation of p53 and subsequent induction of cell death in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-3-(benzylideneamino)-4,4,4-trifluorobutanamide has been found to have significant biochemical and physiological effects on various biological processes. In addition to its role in inducing cell death in cancer cells, this compound has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Furthermore, N-benzyl-3-(benzylideneamino)-4,4,4-trifluorobutanamide has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-benzyl-3-(benzylideneamino)-4,4,4-trifluorobutanamide in lab experiments is its specificity for inhibiting the interaction between MDM2 and p53. This makes it a valuable tool for studying the role of this interaction in various biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving N-benzyl-3-(benzylideneamino)-4,4,4-trifluorobutanamide. One area of research involves the development of more efficient synthesis methods for this compound, which could increase its availability for use in scientific research. Additionally, further studies are needed to explore the potential applications of N-benzyl-3-(benzylideneamino)-4,4,4-trifluorobutanamide in the treatment of cancer and other diseases. Finally, research is needed to explore the potential side effects of this compound and to develop strategies for minimizing these effects.

Synthesis Methods

The synthesis of N-benzyl-3-(benzylideneamino)-4,4,4-trifluorobutanamide involves a multi-step process that includes the use of several reagents and solvents. The first step involves the reaction of 4,4,4-trifluorobutanoyl chloride with benzylamine to form N-benzyl-4,4,4-trifluorobutanamide. This intermediate is then reacted with benzaldehyde to form N-benzyl-3-(benzylideneamino)-4,4,4-trifluorobutanamide. The overall yield of this synthesis method is around 30%, making it a relatively efficient process.

Scientific Research Applications

N-benzyl-3-(benzylideneamino)-4,4,4-trifluorobutanamide has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves its use as a tool for studying the role of protein-protein interactions in various biological processes. This compound has been shown to inhibit the interaction between two proteins, known as MDM2 and p53, which are involved in the regulation of cell growth and division. By inhibiting this interaction, N-benzyl-3-(benzylideneamino)-4,4,4-trifluorobutanamide has been found to induce cell death in cancer cells, making it a potential candidate for cancer treatment.

properties

IUPAC Name

N-benzyl-3-(benzylideneamino)-4,4,4-trifluorobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O/c19-18(20,21)16(22-12-14-7-3-1-4-8-14)11-17(24)23-13-15-9-5-2-6-10-15/h1-10,12,16H,11,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHGHYZEHLFWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC(C(F)(F)F)N=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-4,4,4-trifluoro-3-[(E)-(phenylmethylidene)amino]butanamide

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